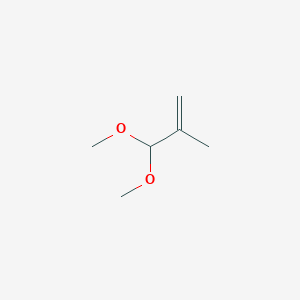Methacrolein dimethyl acetal
CAS No.: 23230-91-3
Cat. No.: VC14335336
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 23230-91-3 |
|---|---|
| Molecular Formula | C6H12O2 |
| Molecular Weight | 116.16 g/mol |
| IUPAC Name | 3,3-dimethoxy-2-methylprop-1-ene |
| Standard InChI | InChI=1S/C6H12O2/c1-5(2)6(7-3)8-4/h6H,1H2,2-4H3 |
| Standard InChI Key | OBSHSWKHUYGFMF-UHFFFAOYSA-N |
| Canonical SMILES | CC(=C)C(OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Methacrolein dimethyl acetal is defined by the IUPAC name 3,3-dimethoxy-2-methylprop-1-ene and is registered under CAS number 23230-91-3 . Its SMILES notation () and InChIKey () provide precise descriptors for computational and experimental identification . The compound’s molecular structure features a central propene backbone substituted with two methoxy groups and a methyl group, creating a sterically hindered acetal (Table 1).
Table 1: Fundamental Properties of Methacrolein Dimethyl Acetal
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 116.16 g/mol | |
| CAS Number | 23230-91-3 | |
| SMILES | CC(=C)C(OC)OC | |
| InChIKey | OBSHSWKHUYGFMF-UHFFFAOYSA-N |
Structural Analysis
The compound’s 2D and 3D conformers reveal a planar geometry around the double bond, with methoxy groups occupying equatorial positions to minimize steric strain . Density functional theory (DFT) calculations predict a bond angle of at the olefinic carbon, consistent with sp² hybridization .
Synthesis and Reaction Mechanisms
Acid-Catalyzed Acetalization
Methacrolein dimethyl acetal is synthesized via acid-catalyzed acetalization of methacrolein with methanol. A study by ACS Omega demonstrated that concentrated hydrochloric acid (0.03–30 mol%) efficiently catalyzes this reaction at ambient temperature, achieving >90% conversion in 20 minutes . Remarkably, water removal is unnecessary, as excess methanol shifts the equilibrium toward acetal formation (Figure 1) .
Figure 1: Reaction Scheme for Acetal Synthesis
Table 2: Optimization of Reaction Conditions
| HCl Loading (mol%) | Temperature (°C) | Time (min) | Conversion (%) |
|---|---|---|---|
| 0.005 | 25 | 20 | 68 |
| 0.1 | 25 | 3 | 99 |
| 30 | -60 | 30 | 85 |
| Data adapted from |
Radical-Mediated Pathways
Unexpectedly, methacrolein itself forms via the reaction of methylidyne radicals (CH) with acetone. Studies using photoionization mass spectrometry identified methacrolein and dimethylketene as primary products, with branching ratios of 0.68 ± 0.14 and 0.32 ± 0.07, respectively . This suggests potential side reactions during acetal synthesis if radical species are present.
Industrial Applications and Recovery
Large-Scale Production
A patented process recovers methacrolein and methanol from methacrolein dimethyl acetal using acidic ion-exchange resins . The method achieves >95% purity by hydrolyzing the acetal under controlled pH and temperature, highlighting its reversibility and utility in resource recycling .
Role in Organic Synthesis
The acetal’s stability under basic conditions makes it a protective group for carbonyl moieties. For example, it facilitates the synthesis of glucopyranosides when used to mask reducing sugars, yielding 91% isolated product . Additionally, its electron-deficient double bond participates in Diels-Alder reactions, enabling access to bicyclic frameworks .
Analytical Characterization
Spectroscopic Profiles
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume